1,5-Dichloro-4-isopropoxyisoquinoline
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Overview
Description
1,5-Dichloro-4-isopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 5, and an isopropoxy group at position 4 on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-4-isopropoxyisoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and protic acids are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Nucleophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce different functional groups into the isoquinoline ring.
Scientific Research Applications
1,5-Dichloro-4-isopropoxyisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound may be explored for its potential therapeutic applications due to its structural similarity to other bioactive isoquinolines.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-4-isopropoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific pathways and targets may vary depending on the exact structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 1,5-Dichloro-4-isopropoxyisoquinoline, with similar aromatic properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
This compound is unique due to the specific positioning of chlorine atoms and the isopropoxy group on the isoquinoline ring. These structural features may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C12H11Cl2NO |
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Molecular Weight |
256.12 g/mol |
IUPAC Name |
1,5-dichloro-4-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)16-10-6-15-12(14)8-4-3-5-9(13)11(8)10/h3-7H,1-2H3 |
InChI Key |
SRMOEPJOLGJYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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